REACTION_SMILES
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[CH2:16]([Al+:17][CH2:18][CH:19]([CH3:20])[CH3:21])[CH:22]([CH3:23])[CH3:24].[CH3:35][c:36]1[cH:37][cH:38][cH:39][cH:40][cH:41]1.[Cl:1][c:2]1[c:3]([C:4]#[N:5])[cH:6][cH:7][c:8]([O:10][C:11]([F:12])([F:13])[F:14])[cH:9]1.[H-:15].[OH:25][CH:26]([C:27](=[O:28])[OH:29])[CH:30]([C:31](=[O:32])[OH:33])[OH:34]>>[Cl:1][c:2]1[c:3]([CH:4]=[O:25])[cH:6][cH:7][c:8]([O:10][C:11]([F:12])([F:13])[F:14])[cH:9]1
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Name
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CC(C)C[Al+]CC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[Al+]CC(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(OC(F)(F)F)cc1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(O)C(O)C(=O)O
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Name
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|
Type
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product
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Smiles
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O=Cc1ccc(OC(F)(F)F)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |